Ammonium, (((1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)methyl)trimethyl-, bromide

Description

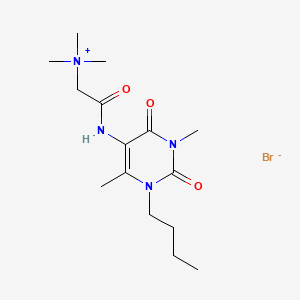

Ammonium, (((1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)methyl)trimethyl-, bromide (hereafter referred to by its systematic name) is a quaternary ammonium bromide featuring a tetrahydropyrimidine-dione core. The compound integrates a 1-butyl substituent at position 1, methyl groups at positions 3 and 6, and a carbamoyl methyl group tethered to a trimethylammonium moiety via the pyrimidine ring. This structure confers unique physicochemical properties, including polarity from the quaternary ammonium group and lipophilicity from the alkyl substituents. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes for pyrimidinone derivatives involve alkylation, condensation, and quaternization steps under reflux conditions (e.g., acetonitrile at 60°C) . Spectroscopic characterization (FT-IR, NMR) is critical for confirming its structure, as demonstrated for related compounds .

Properties

CAS No. |

102571-44-8 |

|---|---|

Molecular Formula |

C15H27BrN4O3 |

Molecular Weight |

391.30 g/mol |

IUPAC Name |

[2-[(1-butyl-3,6-dimethyl-2,4-dioxopyrimidin-5-yl)amino]-2-oxoethyl]-trimethylazanium;bromide |

InChI |

InChI=1S/C15H26N4O3.BrH/c1-7-8-9-18-11(2)13(14(21)17(3)15(18)22)16-12(20)10-19(4,5)6;/h7-10H2,1-6H3;1H |

InChI Key |

YZTHWXCUFZFJTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(C(=O)N(C1=O)C)NC(=O)C[N+](C)(C)C)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (((1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)methyl)trimethyl-, bromide typically involves the reaction of 1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with trimethylamine and bromomethane. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (((1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)methyl)trimethyl-, bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring

Scientific Research Applications

Ammonium, (((1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)methyl)trimethyl-, bromide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, (((1-butyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl)methyl)trimethyl-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 117027-70-0)

- Structure: Shares the tetrahydropyrimidine-2,4-dione core but substitutes a 6-amino group and a 5-(3-methylbutyl)amino moiety instead of the 3,6-dimethyl and carbamoyl methyl groups in the target compound.

- Synthesis: Prepared via nucleophilic substitution or condensation, similar to methods for pyrimidinone derivatives .

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

- Structure : A pyrimidinedione herbicide with bromine at position 5 and a 3-(1-methylpropyl) group.

- Key Differences : The target compound lacks halogenation but includes a quaternary ammonium group, enhancing water solubility compared to bromacil’s lipophilic profile.

- Functional Impact : Bromacil’s herbicidal activity relies on its halogen and alkyl substituents , whereas the target compound’s ammonium group may favor interactions with biological membranes or ionic environments.

Quaternary Ammonium Derivatives

Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium Bromide (CAS 1507-85-3)

- Structure : A quaternary ammonium salt with a phenylcarbamoyl methyl group and phenethyl substituent.

- Comparison : Both compounds feature carbamoyl-linked ammonium groups, but the target’s pyrimidine-dione core introduces rigidity and hydrogen-bonding sites absent in this simpler aromatic analog.

- Applications : Such analogs are often used as phase-transfer catalysts or in ion-pair chromatography .

5,6-bis(Methoxycarbonyl)-N,N,N-trimethyl-3-pyridinemethanaminium Bromide

- Structure : A pyridine-based quaternary ammonium salt with methoxycarbonyl groups.

- Key Differences: The pyridine ring and ester groups contrast with the target’s pyrimidinone and carbamoyl moieties, leading to differences in electronic properties and solubility. Methoxycarbonyl groups increase polarity, whereas the target’s alkyl groups enhance lipophilicity .

Melting Points and Stability

- Target Compound : Predicted melting point >200°C based on analogs like 3a (216–218°C) and 3b (250–252°C) .

- Stability: Quaternary ammonium salts generally exhibit high thermal stability, but the pyrimidinone core may introduce sensitivity to hydrolysis under acidic/basic conditions, similar to bromacil .

Data Tables

Table 1: Structural and Physical Comparison

| Compound | Core Structure | Key Substituents | Melting Point (°C) | Applications |

|---|---|---|---|---|

| Target Compound | Pyrimidine-dione | 1-Butyl, 3,6-dimethyl, carbamoyl | >200 (predicted) | Research |

| 6-Amino-1-butyl-5-[(3-methylbutyl)amino]- | Pyrimidine-dione | 6-Amino, 5-(3-methylbutyl)amino | Not reported | Pharmaceutical |

| Bromacil | Pyrimidine-dione | 5-Bromo, 3-(1-methylpropyl) | 158–160 | Herbicide |

| Dimethylphenethyl((phenylcarbamoyl)methyl) | Benzene | Phenylcarbamoyl, phenethyl | Not reported | Phase-transfer agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.